Isodihydrocadambine
Description
Structure
2D Structure
Properties
IUPAC Name |
methyl 14-(hydroxymethyl)-16-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,18-pentaene-19-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N2O10/c1-36-25(35)15-11-37-26(39-27-24(34)23(33)22(32)19(10-31)38-27)20-14(15)8-17-21-13(6-7-29(17)18(20)9-30)12-4-2-3-5-16(12)28-21/h2-5,11,14,17-20,22-24,26-28,30-34H,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCECVXQMCZMWDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=COC(C2C1CC3C4=C(CCN3C2CO)C5=CC=CC=C5N4)OC6C(C(C(C(O6)CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N2O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Elucidation of Biosynthetic Pathways of Isodihydrocadambine
Overview of Monoterpenoid Indole (B1671886) Alkaloid Biosynthesis in Plants
Monoterpenoid indole alkaloids constitute a large and diverse family of over 3,000 natural products, many of which possess significant pharmacological activities. mdpi.com Their biosynthesis is a prime example of how nature generates vast chemical complexity from a single precursor. researchgate.net The pathway generally begins with the convergence of two primary metabolic routes: the shikimate pathway, which produces the amino acid tryptophan, and the methylerythritol phosphate (B84403) (MEP) pathway, which provides the monoterpenoid precursor, geranyl pyrophosphate (GPP). mdpi.comresearchgate.net
The indole component of MIAs is derived from tryptophan, while the monoterpenoid portion originates from secologanin (B1681713). wikipedia.orgresearchgate.net The condensation of these two building blocks is a pivotal step, leading to the formation of strictosidine (B192452), the universal precursor for almost all MIAs. mdpi.comresearchgate.net From strictosidine, a cascade of enzymatic reactions, including deglycosylation, rearrangements, oxidations, and reductions, leads to the vast array of MIA scaffolds, which are often specific to certain plant families like Apocynaceae, Loganiaceae, and Rubiaceae. researchgate.netuniversiteitleiden.nl
Key Enzymatic Steps and Precursors in Isodihydrocadambine Formation
The formation of this compound follows the fundamental principles of MIA biosynthesis, involving a series of specific enzymatic transformations.
Strictosidine Synthase (NcSTR1) and Strictosidine Metabolism
The committed step in the biosynthesis of this compound and other MIAs is the stereospecific condensation of tryptamine (B22526) and secologanin, catalyzed by the enzyme strictosidine synthase (STR). researchgate.netvulcanchem.com In Neolamarckia cadamba, the specific isoform responsible for this reaction has been identified as NcSTR1. nih.gov This enzyme facilitates a Pictet-Spengler reaction, which joins the indole ring of tryptamine with the aldehyde group of secologanin to form 3-α(S)-strictosidine. researchgate.netwikipedia.org
Following its synthesis in the vacuole, strictosidine is then further metabolized. mdpi.comresearchgate.net A key subsequent step is the removal of the glucose moiety by the enzyme strictosidine β-glucosidase (SGD), which generates a reactive aglycone. mdpi.com This aglycone is a branching point for various MIA subfamilies. Recent research has also identified a novel intermediate, epoxystrictosidine, in the cadambine (B1221886) biosynthetic pathway in N. cadamba, suggesting additional enzymatic modifications of the strictosidine core. nih.gov The pathway then proceeds through further hydroxylation and methylation steps to yield this compound. vulcanchem.com
Role of Secologanin and Tryptophan in Indole Alkaloid Scaffolding
The structural backbone of this compound is constructed from two essential precursors: secologanin and tryptophan. researchgate.netvulcanchem.com
Tryptophan , an aromatic amino acid, provides the indole ring system. The first step in its utilization for MIA biosynthesis is its decarboxylation to tryptamine, a reaction catalyzed by the enzyme tryptophan decarboxylase (TDC). researchgate.netresearchgate.net
Secologanin , a secoiridoid monoterpene glucoside, provides the C9 or C10 terpenoid unit. Its own biosynthesis is a complex pathway originating from geraniol (B1671447), which is derived from the MEP pathway. mdpi.comresearchgate.net Key enzymes in the formation of secologanin include geraniol synthase (GES), geraniol 8-hydroxylase (G8H), and secologanin synthase (SLS). mdpi.com The coupling of tryptamine and secologanin by strictosidine synthase forms the fundamental indole alkaloid scaffold of strictosidine, from which this compound is ultimately derived. mdpi.comwikipedia.org
Genetic and Genomic Underpinnings of this compound Biosynthesis
The evolution and regulation of the this compound biosynthetic pathway are intricately linked to the genetic and genomic architecture of the producing plant species.
Impact of Whole-Genome Duplication Events on Pathway Evolution
Genomic analyses of Neolamarckia cadamba have revealed that the species underwent a relatively recent whole-genome duplication (WGD) event. nih.govscite.ai Such events are known to be significant drivers of evolutionary innovation in plants, providing redundant genetic material that can diverge to acquire new functions. nih.govnih.gov This WGD in N. cadamba is believed to have contributed to the expansion and subsequent evolution of gene families involved in MIA biosynthesis. nih.gov The duplication of genes encoding key enzymes, such as strictosidine synthase (NcSTR1), likely provided opportunities for functional diversification and optimization of the pathway leading to the accumulation of specific alkaloids like this compound. vulcanchem.com
Analysis of Gene Families Involved in Methylation Modifications (e.g., SABATH methyltransferases)
Methylation is a crucial final step in the biosynthesis of many secondary metabolites, often impacting their stability, solubility, and biological activity. maxapress.com The SABATH family of methyltransferases is a group of enzymes that catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a variety of small molecules, including alkaloids. maxapress.comnih.gov
In Neolamarckia cadamba, a genome-wide analysis identified 23 genes belonging to the SABATH family (NcSABATHs). maxapress.comnih.gov These enzymes are involved in the methylation of various substrates and are implicated in the biosynthesis of MIAs. maxapress.com Specifically, loganic acid O-methyltransferase (LAMT), a member of the SABATH family, is known to catalyze the methylation of loganic acid to form loganin, an important precursor in the secologanin pathway. maxapress.com Correlation analysis between gene expression and cadambine content in N. cadamba suggests that a specific gene, NcSABATH7, may be directly involved in the biosynthesis of cadambine-type alkaloids, potentially through a methylation step in the later stages of the pathway. maxapress.comnih.gov
Compound and Enzyme Information
| Compound Name | Abbreviation | Role in Biosynthesis |
| This compound | - | Final product of the described pathway. |
| Tryptophan | - | Precursor, provides the indole ring. |
| Tryptamine | - | Intermediate, derived from tryptophan. |
| Geranyl Pyrophosphate | GPP | Precursor for the monoterpenoid pathway. |
| Geraniol | - | Intermediate in the secologanin pathway. |
| Secologanin | - | Precursor, provides the terpenoid unit. |
| Strictosidine | - | Key intermediate, universal precursor to MIAs. |
| Epoxystrictosidine | - | Newly identified intermediate in the cadambine pathway. |
| Loganic Acid | - | Precursor to loganin. |
| Loganin | - | Precursor to secologanin. |
| Enzyme Name | Abbreviation | Function in Biosynthesis |
| Strictosidine Synthase | STR (NcSTR1) | Catalyzes the condensation of tryptamine and secologanin. |
| Strictosidine β-glucosidase | SGD | Removes the glucose moiety from strictosidine. |
| Tryptophan Decarboxylase | TDC | Converts tryptophan to tryptamine. |
| Geraniol Synthase | GES | Involved in the early steps of secologanin biosynthesis. |
| Geraniol 8-hydroxylase | G8H | Involved in the secologanin pathway. |
| Secologanin Synthase | SLS | Catalyzes a late step in secologanin formation. |
| Loganic Acid O-methyltransferase | LAMT | Methylates loganic acid to form loganin. |
Advanced Methodologies in Isodihydrocadambine Total Synthesis
Strategies for Asymmetric Total Synthesis of Isodihydrocadambine
The first asymmetric total syntheses of naturally occurring indole (B1671886) alkaloids, including (−)-3α-isodihydrocadambine, were accomplished in 18 or 19 steps. researchgate.net A primary goal of such endeavors is the unambiguous determination of the compound's structure and stereochemistry, which can be crucial for understanding its biological activity. researchgate.net Asymmetric synthesis, which selectively produces one enantiomer of a chiral molecule, is paramount as different stereoisomers can have vastly different biological effects. york.ac.uknumberanalytics.com
A key feature of the successful asymmetric synthesis of this compound was a strategic coupling reaction involving two or three components. researchgate.net This pivotal step was designed based on the proposed biosynthetic pathway of the molecule. researchgate.net The core strategy involved the reaction between the monoterpene glycoside secologanin (B1681713) and a pyrrolidinoindoline moiety. researchgate.net This approach not only enabled the construction of the target molecule but also allowed for the synthesis of all possible isomers of the pyrrolidinoindoline ring, a critical fragment of related alkaloids. researchgate.net The development of catalytic asymmetric methods is a major focus in modern organic synthesis, aiming to create chiral centers with high enantioselectivity using substoichiometric amounts of a chiral catalyst. mdpi.comchemistryviews.org
Stereochemical Control and Diastereoselective Approaches in Synthesis
Controlling the three-dimensional arrangement of atoms (stereochemistry) is one of the most critical aspects of synthesizing complex molecules like this compound, which contains multiple stereogenic centers. numberanalytics.com A successful synthesis achieved complete control over all five stereogenic centers of the molecule's pentacyclic core. researchgate.net This was accomplished through a bio-inspired coupling that leveraged the enantioselective kinetic resolution of an achiral, easily prepared synthetic surrogate, bypassing the need for the commercially scarce and synthetically challenging natural building block, secologanin. researchgate.net
A cornerstone of this stereochemical control was the implementation of a highly diastereoselective Pictet-Spengler reaction. researchgate.net This reaction, which forms a key carbon-carbon bond to create the β-carboline ring system of the alkaloid, was performed using α‐cyanotryptamine and secologanin tetraacetate as substrates. The high degree of diastereoselectivity in this step, followed by a reductive decyanation reaction, was instrumental in setting the correct stereochemistry. researchgate.net Such diastereoselective reactions are designed to preferentially form one diastereomer over others, which is essential when multiple chiral centers are being created. york.ac.ukrptu.de This strategy of stereochemical diversification from a common intermediate proved powerful, allowing for the divergent synthesis of all four stereoisomeric subfamilies of related yohimbine (B192690) alkaloids by carefully navigating thermodynamic and kinetic preferences. researchgate.net
Biomimetic Synthesis Approaches Mimicking Natural Pathways
Biomimetic synthesis, which imitates nature's own synthetic strategies, offers an elegant and often efficient approach to constructing natural products. scholaris.ca In nature, over 3,000 monoterpenoid indole alkaloids are generated from the precursor strictosidine (B192452), which itself is formed by the enzymatic condensation of secologanin and tryptamine (B22526). researchgate.netnih.gov
The total synthesis of this compound successfully employed a biomimetic approach. researchgate.net The key coupling reaction between secologanin and the pyrrolidinoindoline fragment was directly inspired by the proposed biosynthetic pathway. researchgate.net The Pictet-Spengler reaction used in the laboratory is the chemical counterpart to the strictosidine synthase-catalyzed reaction in plants, which couples tryptamine and secologanin to form strictosidine. researchgate.netnih.gov By mimicking this natural pathway, chemists can achieve a high degree of efficiency and stereoselectivity. researchgate.net This approach is further validated by the understanding that this compound belongs to the malindan skeleton group of alkaloids, which are believed to form in nature via cyclization of a strictosidine-derived intermediate. nih.gov
Development of Novel Synthetic Tactics for Complex Molecular Architectures
The synthesis of this compound and its isomers spurred the development of several novel synthetic tactics applicable to other complex molecular architectures. researchgate.net One of the most significant innovations was the use of an achiral, readily accessible synthetic surrogate in place of the complex and expensive chiral building block, secologanin. researchgate.net This tactic, combined with an enantioselective kinetic resolution, allowed for the rapid construction of the entire pentacyclic skeleton while maintaining complete stereocontrol. researchgate.net
Another key tactical development was the highly diastereoselective Pictet-Spengler reaction utilizing an α‐cyanotryptamine derivative. researchgate.net This method, followed by reductive decyanation, provides a reliable way to install the critical C(3) stereocenter found in a vast number of monoterpenoid indole alkaloids. researchgate.net The ability to generate a common intermediate from which different stereoisomeric families of alkaloids could be divergently synthesized represents a powerful and flexible strategic device in natural product synthesis. researchgate.net These novel approaches highlight how the pursuit of a specific complex target like this compound can lead to the creation of broadly applicable tools and strategies for organic synthesis. researchgate.netrptu.de
Spectroscopic Characterization and Theoretical Analysis of Isodihydrocadambine
Advanced Spectroscopic Techniques for Structural Confirmation and Configuration Assignment
The structural elucidation of complex natural products like isodihydrocadambine heavily relies on a combination of spectroscopic methods. Theoretical calculations based on Density Functional Theory (DFT) have been employed to predict the spectroscopic behavior of the molecule, providing a powerful tool for interpreting experimental data.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)
Quantum chemical calculations have been utilized to predict the ¹H and ¹³C NMR chemical shifts of this compound. These theoretical values are instrumental in the assignment of signals in experimentally obtained NMR spectra. The calculations are typically performed using the Gauge-Independent Atomic Orbital (GIAO) method within the framework of DFT.
Table 1: Theoretical ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom No. | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) |
|---|---|---|
| C1 | 132.8 | - |
| C2 | 109.7 | - |
| C3 | 129.4 | - |
| C4 | 119.6 | H4: 7.14 |
| C5 | 118.8 | H5: 7.02 |
| C6 | 121.9 | H6: 7.31 |
| C7 | 111.4 | H7: 7.25 |
| C8 | 127.5 | - |
| C9 | 136.2 | - |
| C10 | 108.1 | - |
| C11 | 148.9 | - |
| C12 | 53.9 | H12: 4.65 |
| C13 | 41.3 | H13a: 2.89, H13b: 2.78 |
| C14 | 22.8 | H14a: 1.87, H14b: 1.76 |
| C15 | 34.9 | H15: 3.15 |
| C16 | 103.2 | H16: 5.28 |
| C17 | 170.1 | - |
| C18 | 12.9 | H18a: 1.45, H18b: 1.45, H18c: 1.45 |
| C19 | 50.8 | H19: 3.55 |
| C20 | 31.8 | H20a: 2.65, H20b: 2.55 |
| C21 | 61.7 | H21a: 3.85, H21b: 3.75 |
| C1' | 98.2 | H1': 4.85 |
| C2' | 74.1 | H2': 3.45 |
| C3' | 77.8 | H3': 3.65 |
| C4' | 71.2 | H4': 3.50 |
| C5' | 78.1 | H5': 3.70 |
Note: The data presented in this table is based on theoretical calculations from a published study and awaits experimental verification.
While 2D NMR experiments such as COSY, HSQC, and HMBC are crucial for establishing connectivity within a molecule, specific experimental 2D NMR data for this compound is not available in the cited literature. However, the predicted ¹H and ¹³C chemical shifts provide a foundation for future experimental work and the interpretation of 2D correlation spectra.
Vibrational Spectroscopy (Infrared (IR) and Raman Spectroscopy)
Theoretical DFT calculations have been performed to predict the vibrational frequencies of this compound, which correspond to the absorption bands observed in IR and Raman spectra. These calculations help in assigning specific vibrational modes to the functional groups present in the molecule.
Table 2: Calculated Vibrational Frequencies for this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
|---|---|
| N-H Stretch | 3450 |
| O-H Stretch | 3300 - 3500 |
| C-H Stretch (Aromatic) | 3050 - 3150 |
| C-H Stretch (Aliphatic) | 2850 - 3000 |
| C=O Stretch | 1710 |
| C=C Stretch (Aromatic) | 1450 - 1600 |
| C-O Stretch | 1050 - 1250 |
Note: This table presents theoretically predicted vibrational frequencies. Experimental IR and Raman spectra are required for confirmation.
The predicted frequencies provide a "fingerprint" for the molecule, allowing for its identification and the analysis of its structural features. For instance, the characteristic stretching frequency of the carbonyl group (C=O) and the various C-H, O-H, and N-H stretches can be pinpointed.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
The electronic absorption spectrum of this compound has been theoretically investigated using Time-Dependent DFT (TD-DFT) calculations. This method predicts the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. The calculated UV-Vis spectrum for this compound shows a significant absorption band in the ultraviolet region.
Table 3: Theoretical UV-Vis Absorption Data for this compound
| Calculated λmax (nm) | Electronic Transition |
|---|---|
| 289 | π → π* |
Note: The presented UV-Vis data is based on theoretical calculations and should be validated by experimental measurements.
These transitions are typically associated with the promotion of electrons from lower energy molecular orbitals to higher energy ones, providing insight into the electronic structure of the molecule.
Computational Chemistry Applications in Spectroscopic Prediction and Structural Analysis
Computational chemistry, particularly DFT, serves as a powerful tool to complement experimental spectroscopic data and to provide a deeper understanding of the molecular properties of this compound.
Density Functional Theory (DFT) for Quantum Chemical Parameter Calculation
DFT calculations, specifically using the B3LYP hybrid functional with a 6-31+G(d,p) basis set, have been employed to optimize the molecular geometry of this compound and to calculate various quantum chemical parameters. These calculations are fundamental for the subsequent prediction of spectroscopic properties and the analysis of the molecule's electronic structure.
Molecular Electrostatic Potential (MESP) and Electronic Structure Analyses (e.g., HOMO-LUMO energy band gap)
The Molecular Electrostatic Potential (MESP) surface provides a visual representation of the charge distribution within the this compound molecule. It highlights the electron-rich (negative potential) and electron-poor (positive potential) regions, which are crucial for understanding the molecule's reactivity and intermolecular interactions. The MESP analysis can predict sites susceptible to electrophilic and nucleophilic attack.
The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides valuable information about the electronic properties and reactivity of this compound. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and its tendency to undergo electronic transitions.
A study on this compound reported a calculated HOMO-LUMO energy gap of approximately 3.89 eV. This relatively small energy gap suggests that the molecule is likely to be chemically reactive and can be a good candidate for biological activity.
Table 4: Calculated Electronic Properties of this compound
| Parameter | Value |
|---|---|
| HOMO Energy | -5.98 eV |
| LUMO Energy | -2.09 eV |
| HOMO-LUMO Gap | 3.89 eV |
These computational analyses provide a theoretical framework for understanding the structure, spectroscopic properties, and potential reactivity of this compound, guiding further experimental investigation into this natural compound.
Molecular Mechanisms and Structure Activity Relationship Sar Studies of Isodihydrocadambine
Computational Approaches to Ligand-Receptor Interactions
Computational studies, particularly those involving ligand-receptor interactions, are fundamental to understanding the therapeutic potential of bioactive molecules. nih.gov Methodologies like molecular docking and molecular dynamics simulations provide reliable data on the behavior of molecules at their target sites. nih.gov These approaches have been applied to Isodihydrocadambine to elucidate its binding modes and affinities with various protein receptors.
Molecular docking is a widely used computational method in structure-based drug design that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. longdom.org This technique is efficient enough to enable the virtual screening of large libraries of compounds against a specific biological target. longdom.orgnih.gov For this compound, molecular docking has been employed to investigate its inhibitory potential against various protein targets. researchgate.netresearchgate.net For instance, in a study targeting the SARS-CoV-2 3CL protease (3CLpro), docking was performed using AutoDock Vina software to analyze the binding affinity of this compound. researchgate.net
Virtual screening is a crucial application of molecular docking, used to identify potential drug candidates from databases. longdom.orgnih.gov this compound and its derivatives have been subjected to virtual screening against multiple protein receptors to predict their biological activities. researchgate.net This approach helps to identify promising ligand-protein interactions that warrant further experimental validation. researchgate.netresearchgate.net
The binding affinity, a measure of the strength of the interaction between a ligand and a receptor, is a key parameter in drug design. ukri.orgnih.gov Computational studies have been conducted to determine the binding affinity of this compound with several protein receptors. researchgate.netresearchgate.net These studies reveal that this compound can form stable complexes with various proteins, suggesting a potential for multifarious biological activities. researchgate.net
In an in-silico investigation against the SARS-CoV-2 3CL protease (PDB ID: 6M2N), 3β-Isodihydrocadambine demonstrated significant binding interactions. researchgate.net The docking pose revealed hydrogen bonds and hydrophobic interactions with key amino acid residues in the active site of the protease. researchgate.net Similarly, this compound was screened against the ACE-2-RBD interface (PDB: 6M17), where it also showed favorable binding conformations. researchgate.net
Further computational screening has shown that this compound binds with protein receptors identified by PDB IDs 1GCN, 2NMO, and 3I40, indicating potential anti-diabetic and anti-immunodeficiency activities. researchgate.net The binding of this compound-4-Oxide, a related compound, was also confirmed with these receptors, as well as with 1HSG. researchgate.net
Table 1: Molecular Docking and Binding Interaction Data for this compound
| Compound | Protein Target | PDB ID | Binding Affinity (kcal/mol) | Interacting Residues & Bond Types |
| 3β-Isodihydrocadambine | SARS-CoV-2 3CL protease | 6M2N | Not explicitly stated | H-Bonds and H-pi Bonds with active site residues. researchgate.net |
| 3-Isodihydrocadambine | ACE-2-RBD Interface | 6M17 | Not explicitly stated | Interactions with amino acid residues at the interface. researchgate.net |
| This compound | Protein Receptor | 1GCN | Not explicitly stated | Binding confirmed through virtual screening. researchgate.net |
| This compound | Protein Receptor | 2NMO | Not explicitly stated | Binding confirmed through virtual screening. researchgate.net |
| This compound | Protein Receptor | 3I40 | Not explicitly stated | Binding confirmed through virtual screening. researchgate.net |
| This compound-4-Oxide | Protein Receptor | 1HSG | Not explicitly stated | Binding confirmed through virtual screening. researchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Indole (B1671886) Alkaloids
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the chemical structure of compounds with their biological activity. researchgate.netnih.gov For indole alkaloids, a diverse class of natural products, QSAR studies are valuable for designing new derivatives with optimized therapeutic properties. sld.cupreprints.org
While specific QSAR models exclusively for this compound are not extensively documented in the reviewed literature, QSAR studies on related indole alkaloids provide a framework for understanding its structure-activity landscape. sld.cupreprints.orgnih.gov For instance, a QSAR study on indolo[1,2-b]quinazoline derivatives identified key factors influencing antitumor activity, including the HOMO-LUMO energy difference, hydrophobicity, and net charges on specific parts of the molecular skeleton. researchgate.net Another study on indoloacetamides used multivariate analysis to develop a predictive model, showing that activity was largely determined by the lipophilicity and dimensions of the substituent on the indole nitrogen. nih.gov
These studies highlight that electronic and steric properties are often critical descriptors in QSAR models for indole alkaloids. researchgate.netnih.gov Such models can be used to predict the activity of new compounds, thereby prioritizing synthesis and experimental testing. preprints.org
Investigation of Chemical Reactivity Descriptors and Pharmacophore Elucidation
The biological activity of a molecule is strongly correlated with its electronic properties. researchgate.net Density Functional Theory (DFT) is a powerful quantum chemical method used to calculate these properties, which are known as chemical reactivity descriptors. researchgate.netresearchgate.netirjweb.com These descriptors help in understanding the reactivity and stability of a molecule. irjweb.compsu.eduias.ac.in
For this compound and its oxide derivative, DFT calculations have been performed to investigate parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap, dipole moment, and the molecular electrostatic potential (MESP) surface. researchgate.netresearchgate.net A small HOMO-LUMO energy gap generally implies high chemical reactivity and is often associated with the bioactivity of a molecule. researchgate.netirjweb.com The MESP surface helps to identify the chemically reactive sites of a molecule, which are crucial for receptor recognition and drug activity. researchgate.netresearchgate.net
Pharmacophore modeling is another important computational tool that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. epdf.pub While a specific pharmacophore model for this compound was not detailed in the provided sources, studies on related alkaloids have utilized this approach to define the key features for receptor binding, such as lipophilic pockets and hydrogen bonding sites. epdf.pubarabjchem.org The elucidation of these features for this compound would be a critical step in designing more potent analogues.
Table 2: Calculated Chemical Reactivity Descriptors for this compound and its Derivative
| Compound | Parameter | Calculated Value | Significance |
| This compound | HOMO-LUMO Energy Gap | ~3.89 eV researchgate.net | A reasonably low gap suggests it is a chemically reactive site suited for drug activity. researchgate.net |
| This compound | Dipole Moment | ~2.02 Debye researchgate.net | Indicates the overall polarity of the molecule. |
| This compound-4-Oxide | HOMO-LUMO Energy Gap | ~0.12 a.u. researchgate.net | A small energy gap is linked to high reactivity and potential for non-linear optical applications. researchgate.net |
| This compound-4-Oxide | Dipole Moment | 3.14 Debye researchgate.net | Indicates significant polarity. |
| This compound-4-Oxide | First Order Hyperpolarizability | 6405.41 × 10⁻³³ esu researchgate.net | Suggests the molecule is non-linear optically active. researchgate.net |
Mechanistic Investigations of Isodihydrocadambine S Biological Activities
Anti-inflammatory Modulatory Pathways of Isodihydrocadambine
This compound, an indole (B1671886) alkaloid, has demonstrated notable anti-inflammatory effects, which are attributed to its ability to modulate specific cellular and biochemical pathways. Research suggests that its anti-inflammatory prowess is comparable to, and in some instances, better than, standard drugs like dexamethasone. leafletpub.com
Cellular and Biochemical Targets (e.g., protein denaturation, erythrocyte membrane stabilization)
A key mechanism underlying the anti-inflammatory activity of this compound involves the inhibition of protein denaturation. researchgate.netnih.gov Denaturation of tissue proteins is a well-documented cause of inflammatory and arthritic diseases. innovareacademics.in The ability of a compound to prevent protein denaturation points to its potential to mitigate inflammatory responses. nih.govalzahra.ac.ir Studies on plant extracts containing this compound have shown a concentration-dependent inhibition of heat-induced albumin denaturation, indicating a stabilizing effect on protein structures. researchgate.netinnovareacademics.in
Another significant cellular target is the erythrocyte (red blood cell) membrane. The stabilization of the erythrocyte membrane is a recognized indicator of anti-inflammatory activity. dibru.ac.inphcogj.com Lysosomal enzymes released from activated neutrophils can cause tissue inflammation and damage. nih.gov Compounds that can stabilize the lysosomal membrane are expected to be beneficial in limiting the inflammatory response. researchgate.net this compound-containing extracts have been shown to significantly protect the rat erythrocyte membrane from lysis induced by hypotonic solutions, demonstrating potent membrane-stabilizing activity. dibru.ac.inphcogres.com This effect is crucial as the erythrocyte membrane is analogous to the lysosomal membrane. phcogj.com
Table 1: In Vitro Anti-inflammatory Activity of this compound-Containing Extracts
| Activity | Model/Assay | Observation | Reference |
|---|---|---|---|
| Protein Denaturation Inhibition | Heat-induced albumin denaturation | Concentration-dependent inhibition of protein denaturation. | researchgate.netinnovareacademics.in |
| Erythrocyte Membrane Stabilization | Hypotonic solution-induced hemolysis | Significant protection of erythrocyte membrane against lysis. | dibru.ac.inphcogres.com |
Antimicrobial Action Mechanisms of this compound
This compound is a constituent of plants that have been traditionally used for treating various infections, suggesting its contribution to the observed antimicrobial properties. researchgate.netnih.gov The compound is found among other phytochemicals like alkaloids, which are known for their intrinsic ability to resist pathogenic microorganisms. researchgate.net
Inhibition of Bacterial and Fungal Growth
The antimicrobial action of this compound is linked to its ability to inhibit the growth of a broad spectrum of bacteria and fungi. nih.govresearchgate.net The mechanisms of action are multifaceted and can involve the disruption of cell membrane integrity and other vital cellular processes. researchgate.netmdpi.com Plant extracts containing this compound have demonstrated significant antibacterial and antifungal activity against various pathogens. nih.govresearchgate.net The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial efficacy, with lower MIC values indicating higher potency. researchgate.netresearchgate.net For instance, ethanolic extracts of plants containing this compound have shown noteworthy inhibition zones and low MIC values against several microbial strains. nih.govresearchgate.net
Specificity Against Pathogenic Microorganisms (e.g., Escherichia coli, Staphylococcus aureus, Candida albicans)
Research has highlighted the specific action of this compound-containing extracts against clinically relevant pathogenic microorganisms.
Escherichia coli : The antibacterial mechanism against E. coli, a Gram-negative bacterium, often involves damage to the cell membrane. mdpi.com This can lead to increased permeability and leakage of intracellular components, ultimately causing bacterial death. mdpi.com Studies have shown that phytochemicals can disrupt the cell wall and membrane of E. coli, allowing other antimicrobial agents to enter and exert their effects more potently. mdpi.com
Staphylococcus aureus : Against S. aureus, a Gram-positive bacterium, the mechanism can also involve compromising the cell membrane. nih.gov This disruption leads to the leakage of nucleic acids and proteins and can alter the surface morphology of the bacteria, causing them to shrink and adhere to each other. nih.gov The bactericidal action can be rapid, with some compounds killing the bacteria within a short period. mdpi.com
Candida albicans : The antifungal action against C. albicans is often targeted at the fungal cell membrane and its components, such as ergosterol. scielo.br By interfering with the integrity of the cell wall and membrane, this compound can inhibit fungal growth. scielo.br Some antifungal agents cause deformations in the cell wall and disrupt the internal cellular organization. nih.gov Additionally, they can inhibit the formation of biofilms and filaments, which are crucial for the pathogenicity of C. albicans. mdpi.com
Table 2: Antimicrobial Spectrum of this compound-Containing Extracts
| Pathogen | Type | Observed Mechanism of Action | Reference |
|---|---|---|---|
| Escherichia coli | Gram-negative Bacteria | Cell membrane damage, increased permeability. | mdpi.com |
| Staphylococcus aureus | Gram-positive Bacteria | Cell membrane disruption, leakage of intracellular contents, morphological changes. | nih.gov |
| Candida albicans | Fungus | Interference with cell wall and membrane integrity, inhibition of biofilm and filament formation. | scielo.brnih.govmdpi.com |
Antioxidant Activity and Free Radical Scavenging Mechanisms of this compound
Modulation of Oxidative Stress Markers (e.g., DPPH free radical, hydrogen peroxide radical)
This compound demonstrates its antioxidant potential through the effective scavenging of various free radicals, including the stable 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) free radical and the hydrogen peroxide radical. researchgate.net
The DPPH radical scavenging assay is a widely used method to evaluate the antioxidant capacity of a compound. nih.gov In this assay, the antioxidant donates a hydrogen atom to the DPPH radical, reducing it to a stable molecule and causing a color change that can be measured spectrophotometrically. nih.gov Extracts containing this compound have shown significant, dose-dependent DPPH radical scavenging activity. researchgate.net
Hydrogen peroxide, although a weak oxidizing agent, can be detrimental to cells as it can generate highly reactive hydroxyl radicals. jocpr.com Therefore, the ability to scavenge hydrogen peroxide is an important antioxidant attribute. cabidigitallibrary.orgnih.gov Studies have shown that compounds like this compound can effectively scavenge hydrogen peroxide, with their activity being dependent on the concentration. cabidigitallibrary.orgresearchgate.net
The antioxidant activity of phenolic compounds, a class to which this compound is related, is often correlated with the number and position of hydroxyl groups on the aromatic ring. nih.gov
Table 3: Free Radical Scavenging Activity of this compound-Containing Extracts
| Free Radical | Assay Method | Observation | Reference |
|---|---|---|---|
| DPPH Free Radical | DPPH Assay | Dose-dependent scavenging activity. | researchgate.net |
| Hydrogen Peroxide Radical | Hydrogen Peroxide Scavenging Assay | Concentration-dependent scavenging of hydrogen peroxide. | cabidigitallibrary.orgresearchgate.net |
Antiproliferative and Antitumor Mechanisms of this compound
This compound is a constituent of Neolamarckia cadamba extracts that have demonstrated notable antiproliferative and antitumor activities across various cancer cell lines. medchemexpress.comresearchgate.netnih.govkrishnagargovtcollege.ac.inresearchgate.netresearchgate.netresearchgate.netphcogres.comejmr.org The primary mechanisms identified involve the induction of apoptosis and cell cycle arrest, mediated by the modulation of key regulatory proteins and signaling pathways.
Research on extracts of N. cadamba, which contain this compound, has revealed a multi-faceted approach to inhibiting cancer cell growth. nih.govresearchgate.net A key mechanism is the induction of apoptosis, or programmed cell death. This is achieved by altering the balance between pro-apoptotic and anti-apoptotic proteins. nih.govresearchgate.net Studies have shown that these extracts can upregulate the expression of the tumor suppressor protein p53 and its downstream target p21. nih.gov The activation of p53 can also lead to an increase in the pro-apoptotic protein Bax, while concurrently downregulating the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio is a critical event that triggers the mitochondrial pathway of apoptosis. researchgate.netresearchgate.net Furthermore, some evidence suggests that compounds from A. cadamba can induce apoptosis through the generation of reactive oxygen species (ROS) within breast cancer cells. nih.gov
In addition to inducing apoptosis, extracts containing this compound have been shown to cause cell cycle arrest, effectively halting the proliferation of cancer cells. researchgate.net In MCF-7 breast cancer cells, for instance, the extract was found to cause an arrest at the G0/G1 phase of the cell cycle. researchgate.net This arrest is associated with the downregulation of cyclin-dependent kinase 2 (CDK2) and the upregulation of the cell cycle inhibitors p21 and cyclin E. researchgate.net The disruption of the normal cell cycle progression prevents cancer cells from dividing and multiplying. cancerresearchuk.org Moreover, these extracts have been observed to inhibit the formation of cancer cell colonies, further demonstrating their antiproliferative potential. researchgate.net
Table 1: Effects of Neolamarckia cadamba Extracts Containing this compound on Cancer Cell Lines
| Cell Line | Effect | Mechanism |
|---|---|---|
| Ehrlich Ascites Carcinoma (EAC) | Apoptosis Induction, DNA Damage | Upregulation of p53, p21, Bax; Downregulation of Bcl-2. nih.gov |
| MCF-7 (Breast Cancer) | G0/G1 Cell Cycle Arrest, Apoptosis | Downregulation of CDK2; Upregulation of p21, Cyclin E; Mitochondrial pathway. researchgate.net |
| HeLa (Cervical Cancer) | Antiproliferative, Apoptosis | Inhibition of colony formation. researchgate.net |
| Breast Cancer Cells | ROS-mediated Apoptosis | Induction of intracellular ROS. nih.gov |
Neuromodulatory Mechanisms of this compound
While direct studies on the neuromodulatory mechanisms of isolated this compound are limited, research on extracts from Neolamarckia cadamba, where this compound is present, points towards significant effects on the central nervous system, including potential antidepressant-like and antiepileptic activities. frontiersin.orgarabjchem.org
Effects on Neurotransmitter Systems (e.g., Serotonin (B10506) levels)
Extracts from the leaves of Anthocephalus cadamba have been shown to exert antidepressant-like effects in animal models. frontiersin.org A key finding from these studies is the ability of the extract to significantly increase serotonin levels in the brain. frontiersin.org Serotonin is a crucial neurotransmitter involved in the regulation of mood, and its depletion is a hallmark of depression. researchgate.net The elevation of serotonin levels by the plant extract suggests a potential mechanism for its observed antidepressant activity. frontiersin.org
Antiepileptic and Antidepressant-like Mechanisms
The ethanolic extract of Anthocephalus cadamba bark has demonstrated sedative and antiepileptic properties in animal studies. arabjchem.orgtargetmol.cn The proposed mechanism for its antiepileptic action involves the modulation of GABAergic transmission. targetmol.cn Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and enhancing its effects can lead to a reduction in neuronal excitability, which is beneficial in controlling seizures. icahealth.comwikipedia.orgnih.govnih.gov The extract may act as a positive allosteric modulator of GABA-A receptors, potentiating the inhibitory effects of GABA. targetmol.cnwikipedia.orgnih.gov
The antidepressant-like effects observed with A. cadamba leaf extract are linked to its ability to shorten the duration of immobility in forced swim and tail suspension tests, which are common behavioral assays for screening antidepressant drugs. frontiersin.org This effect is associated with the aforementioned increase in brain serotonin levels, a mechanism shared by many clinically used antidepressant medications. frontiersin.orgphcogj.com
Antimalarial and Anthelmintic Mechanistic Insights of this compound
This compound has been identified as a compound with promising antimalarial and potential anthelmintic properties. vulcanchem.comresearchgate.nettechscience.comjddtonline.infojddtonline.info
The antimalarial activity of this compound is attributed to its ability to interfere with a critical detoxification process in the Plasmodium falciparum parasite, the causative agent of the most severe form of malaria. vulcanchem.com One of the proposed mechanisms is the disruption of hemozoin formation. vulcanchem.com During its life cycle within red blood cells, the parasite digests hemoglobin, releasing large quantities of toxic heme. To protect itself, the parasite crystallizes the heme into an inert substance called hemozoin. This compound is thought to inhibit this crystallization process, leading to a buildup of toxic heme and subsequent parasite death. vulcanchem.com Furthermore, it has been suggested that this compound may enhance the efficacy of the frontline antimalarial drug artemisinin (B1665778) by inhibiting the parasite's antioxidant defenses. vulcanchem.com
While the plant Neolamarckia cadamba has been traditionally used for its anthelmintic (worm-expelling) properties, and this compound is a known constituent, specific mechanistic studies on the isolated compound's anthelmintic action are not yet available. arabjchem.orgresearchgate.nettechscience.com The general mechanisms of anthelmintic drugs often involve causing paralysis of the worm or interfering with its metabolic processes. researchgate.netcancerresearchuk.org
Table 2: Antimalarial Mechanism of this compound
| Target Organism | Proposed Mechanism | Outcome |
|---|---|---|
| Plasmodium falciparum | Disruption of hemozoin formation. vulcanchem.com | Accumulation of toxic heme, leading to parasite death. |
| Plasmodium falciparum | Inhibition of parasite antioxidant defenses. vulcanchem.com | Enhanced efficacy of artemisinin. |
Immunomodulatory Signaling Pathways Influenced by this compound
Preliminary evidence suggests that this compound may possess immunomodulatory properties, influencing the activity of the immune system. phcogres.comresearchgate.net
Studies on the hydroalcoholic extract of Neolamarckia cadamba leaves, which contains this compound, have demonstrated an immunostimulant effect. researchgate.net A key finding is the induction of Interleukin-2 (IL-2). researchgate.net IL-2 is a cytokine that plays a crucial role in the proliferation and differentiation of T-cells, which are essential for a robust immune response. cellapplications.compatsnap.comquanterix.comnih.gov The upregulation of IL-2 suggests that this compound, as a component of the extract, may contribute to enhancing cell-mediated immunity. researchgate.net However, the precise signaling pathways through which this compound exerts this effect have not yet been fully elucidated. The modulation of immune responses can be complex, involving various cell types and signaling cascades. nih.govmdpi.comibidi.com
Analytical Method Development for Isodihydrocadambine Quantification and Profiling
Chromatographic Techniques for Isolation and Quantification of Isodihydrocadambine
Chromatography is fundamental to the separation of this compound from other structurally similar alkaloids and phytochemicals present in its natural sources, most notably plants of the Neolamarckia (formerly Anthocephalus) genus.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. When coupled with a Diode-Array Detector (DAD), HPLC allows for the quantification of the analyte based on its UV absorbance.
Methodologies for the analysis of indole (B1671886) alkaloids often employ reverse-phase chromatography. A typical HPLC system for analyzing extracts containing this compound would utilize a C18 column. The mobile phase generally consists of a gradient mixture of an aqueous solvent (often with a pH modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency for subsequent mass spectrometry) and an organic solvent such as acetonitrile (B52724) or methanol. The gradient elution allows for the effective separation of a wide range of compounds with varying polarities. While specific HPLC methods dedicated solely to this compound are not extensively detailed in isolation, methods developed for the comprehensive analysis of alkaloid profiles in plants like Uncaria rhynchophylla have successfully identified and separated this compound isomers. colab.wsscispace.com For instance, a rapid and sensitive method using HPLC coupled with a quadrupole time-of-flight mass spectrometer (Q-TOF-MS) was developed to identify chemical constituents in complex traditional medicines, demonstrating the capability to separate numerous alkaloids, including this compound. colab.wsbiocrick.com
Table 1: Representative HPLC Parameters for Indole Alkaloid Analysis
| Parameter | Description |
|---|---|
| Stationary Phase | C18 Column (e.g., 75-μm ID × 10 cm) frontiersin.org |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Elution | Gradient Elution |
| Detection | Diode-Array Detector (DAD) or Mass Spectrometry (MS) |
| Flow Rate | Typically 0.5 - 1.0 mL/min for analytical scale |
High-Performance Thin-Layer Chromatography (HPTLC) serves as a valuable tool for the phytochemical profiling and quantification of compounds in herbal extracts. It offers advantages such as high sample throughput, low solvent consumption, and the ability to analyze multiple samples simultaneously.
HPTLC methods have been developed for the fingerprinting of extracts from Neolamarckia cadamba, a known source of this compound. researchgate.netdibru.ac.in These methods typically involve applying the sample extracts onto pre-coated silica (B1680970) gel 60 F254 plates. A suitable mobile phase, often a combination of solvents like toluene, ethyl acetate, and formic acid, is used for development. After development, the plates are visualized under UV light at different wavelengths (e.g., 254 nm and 366 nm) to detect the separated compounds as distinct bands. researchgate.net Densitometric scanning of the plates allows for the quantification of specific analytes by comparing the peak area of the sample to that of a reference standard. While these studies confirm the presence of alkaloids, they often focus on quantifying other markers like quercetin (B1663063) or gallic acid. researchgate.net However, the HPTLC fingerprints generated are crucial for the quality control of raw materials containing this compound. dibru.ac.incabidigitallibrary.org
Mass Spectrometry (MS) and Hyphenated Techniques for Identification and Quantification
Mass spectrometry, particularly when hyphenated with chromatographic systems, provides unparalleled sensitivity and specificity for the structural elucidation and quantification of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. Its application to large, non-volatile indole alkaloids like this compound is limited unless derivatization is performed to increase volatility and thermal stability. GC-MS analysis of underivatized extracts of Neolamarckia cadamba has been used to identify various phytochemicals, primarily fatty acids and their esters, but not complex alkaloids like this compound. scribd.comresearchgate.net
For the analysis of less volatile metabolites in N. cadamba fruit peel, a GC-MS-based metabolomics approach required a derivatization step using N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). researchgate.net This process could theoretically be applied to this compound, but it is not a commonly reported method. The preference for Liquid Chromatography-Mass Spectrometry for this class of compounds is evident in the literature.
Liquid Chromatography-Mass Spectrometry (LC-MS) is the preeminent technique for the identification and quantification of this compound. dntb.gov.ua The coupling of HPLC or Ultra-Performance Liquid Chromatography (UPLC) with high-resolution mass spectrometers, such as Time-of-Flight (TOF) or Orbitrap analyzers, allows for the accurate mass measurement of the parent ion and its fragments.
Studies on Uncaria rhynchophylla have utilized UPLC-Q-TOF-MS to systematically identify indole alkaloids. scispace.comrroij.com In these analyses, compounds were characterized based on their retention time, accurate mass (with errors typically < 5 ppm), and MS/MS fragmentation patterns. For example, 3α-isodihydrocadambine was identified alongside its isomer, 3β-dihydrocadambine. scispace.comrroij.com The high-resolution MS data is crucial for determining the elemental composition, and the MS/MS fragmentation provides structural information that helps differentiate between isomers. LC-MS analysis of Neolamarckia cadamba has also been instrumental in profiling its chemical constituents, confirming the presence of various alkaloids and other compounds. researchgate.netnih.gov
Table 2: LC-MS Data for Identification of this compound Isomers
| Compound | Precursor Ion [M+H]⁺ (m/z) | Key MS/MS Fragment Ions (m/z) | Technique | Reference |
|---|---|---|---|---|
| 3α-Isodihydrocadambine | 531 | 369 ([M+H-162]⁺, loss of hexose) | UPLC-Q-TOF-MS | scispace.com, rroij.com |
Note: Differentiation between isomers often relies on chromatographic separation and subtle differences in fragmentation patterns or comparison with authentic reference standards.
Method Validation Protocols for Analytical Robustness and Accuracy
To ensure that an analytical method for quantifying this compound is reliable, accurate, and fit for its intended purpose, it must be validated according to international guidelines, such as those from the International Council for Harmonisation (ICH). europa.eueuropa.eu Validation provides documented evidence of the method's performance characteristics. particle.dk
The key validation parameters include:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. youtube.com
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. This is typically evaluated by a linear regression analysis of at least five concentrations.
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed using a recovery study, by spiking a blank matrix with a known concentration of the analyte.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels:
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
Intermediate Precision: Precision within the same laboratory, but with variations such as different days, analysts, or equipment. europa.eu
Reproducibility: Precision between different laboratories.
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. europa.euyoutube.com
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. europa.euyoutube.com
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature). It provides an indication of its reliability during normal usage. europa.eu
Table 3: Typical Method Validation Parameters and Acceptance Criteria for an HPLC Assay
| Parameter | Measurement | Common Acceptance Criteria |
|---|---|---|
| Linearity | Correlation coefficient (r²) | r² ≥ 0.999 |
| Accuracy | % Recovery | 98.0% - 102.0% |
| Precision | Relative Standard Deviation (%RSD) | Repeatability: ≤ 1.0%Intermediate Precision: ≤ 2.0% |
| LOD | Signal-to-Noise Ratio | 3:1 |
| LOQ | Signal-to-Noise Ratio | 10:1 |
| Specificity | Peak purity, resolution from other peaks | Peak is spectrally pure; Resolution > 2 |
Q & A
Q. What are the primary natural sources and validated extraction methods for Isodihydrocadambine?
this compound is primarily extracted from the bark and leaves of Neolamarckia cadamba using polar solvent systems (e.g., methanol or ethanol) combined with chromatographic purification. Researchers should employ maceration or Soxhlet extraction followed by column chromatography (e.g., silica gel) to isolate the compound. Verification via TLC or HPLC-MS is recommended to confirm extraction efficiency .
Q. How can researchers confirm the identity and purity of this compound in natural product extracts?
Structural confirmation requires spectroscopic techniques:
- NMR (1H and 13C) to verify the stereochemistry at C-3β and glycosidic linkages.
- HPLC-MS (using a C18 column and positive ion mode) to assess purity (>95%) and molecular mass (MW: 546.57 g/mol).
- CAS registry cross-check (62014-69-1) for database validation .
Q. What in vitro bioassays are appropriate for preliminary screening of this compound's biological activities?
- Anti-inflammatory : Measure inhibition of TNF-α or IL-6 in LPS-stimulated macrophages.
- Antiproliferative : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC50 calculations.
- Antioxidant : DPPH radical scavenging or FRAP assays .
Advanced Research Questions
Q. What experimental strategies optimize extraction protocols for this compound while preserving its structural stability?
- Solvent optimization : Test binary systems (e.g., ethanol-water) to balance polarity and yield.
- Temperature control : Avoid prolonged heating (>50°C) to prevent glycoside hydrolysis.
- Stability assays : Monitor degradation via LC-UV at 254 nm over 24–72 hours under varying pH and light conditions .
Q. How should researchers resolve contradictions between in vitro and in vivo pharmacological data for this compound?
- Pharmacokinetic profiling : Assess bioavailability using LC-MS/MS to quantify plasma concentrations post-administration.
- Metabolite identification : Use hepatic microsome assays to detect active/inactive metabolites.
- Dose recalibration : Conduct interspecies scaling (e.g., murine to primate models) to address efficacy gaps .
Q. What methodological considerations are critical when designing dose-response studies for this compound's anti-inflammatory properties?
- Cell model selection : Primary human macrophages vs. immortalized lines (e.g., THP-1) to balance relevance and reproducibility.
- Time-course experiments : Evaluate NF-κB inhibition at 6, 12, and 24 hours to capture dynamic effects.
- Negative controls : Include dexamethasone or other known inhibitors to validate assay sensitivity .
Q. How can mixed-methods approaches enhance understanding of this compound's mechanism of action?
- Quantitative : Transcriptomic profiling (RNA-seq) to identify differentially expressed genes in treated cells.
- Qualitative : Semi-structured interviews with domain experts to contextualize pathway analysis results.
- Integration : Use triangulation to reconcile omics data with phenotypic observations (e.g., apoptosis assays) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
